Melting Point Separates 3-Fluoro-4-nitro from 4-Fluoro-3-nitro Isomer by >20°C, Enabling Differential Crystallization Handling
The melting point of 1-(3-fluoro-4-nitrophenyl)ethanone is reported as 72.58 °C (mean of weighted MP, EPISuite prediction) , while the regioisomeric 4'-fluoro-3'-nitroacetophenone (CAS 400-93-1) melts at 46–52 °C across multiple commercial and literature sources . This >20 °C difference directly impacts solid-dispensing accuracy, ambient storage stability, and the solvent-free recrystallization window. A compound that remains solid at 25 °C (target) versus one that approaches its melting range under warm ambient conditions (comparator) reduces the risk of partial melting and inhomogeneity during weighing for high-precision synthesis campaigns.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 72.58 °C (predicted mean, EPISuite) |
| Comparator Or Baseline | 4'-Fluoro-3'-nitroacetophenone (CAS 400-93-1): 46–52 °C (experimental, multiple sources); TCI reports 48.0–52.0 °C |
| Quantified Difference | ΔTₘ ≈ 20–27 °C higher for target compound |
| Conditions | Differential scanning calorimetry / capillary melting point; EPISuite v1.42 estimation for target |
Why This Matters
A >20 °C higher melting point ensures solid-state integrity during room-temperature storage and precision weighing, reducing handling errors relative to the low-melting 4-fluoro-3-nitro isomer.
